molecular formula C21H26ClN5O2 B2872860 7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851939-97-4

7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2872860
CAS No.: 851939-97-4
M. Wt: 415.92
InChI Key: VZUUGHFESPDJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) delved into the chemical diversification of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, aiming to enhance the affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The study synthesized a new series of derivatives, including 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives, as potential ligands for these receptors with psychotropic activity. Among these, a compound displayed significant antidepressant-like and anxiolytic-like activities, underlining the potential of such derivatives in designing new ligands for 5-HT receptors with reduced molecular weight and preserved π electron system (Chłoń-Rzepa et al., 2013).

Synthesis and Biological Activity

Another research focus is on the synthesis of xanthene derivatives as antiasthmatic agents, illustrating the wide-ranging potential of purine-2,6-dione derivatives in pharmacology. This study aimed to explore the vasodilatory and anti-asthmatic properties of these derivatives, with findings indicating significant activity against pulmonary vasodilation compared to standard treatments (Bhatia et al., 2016).

Antitumor and Analgesic Activity

Further extending the utility of purine-2,6-dione derivatives, research by Zygmunt et al. (2015) introduced a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with notable analgesic and anti-inflammatory properties. The study underscored the derivatives' significant potential as new analgesic and anti-inflammatory agents, showing stronger activity than acetylsalicylic acid in animal models (Zygmunt et al., 2015).

Molecular Interactions and Topology

Investigating the molecular interactions of methylxanthines, a study by Latosinska et al. (2014) provided insights into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including caffeine. This research highlighted the intricate balance between intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions, which are crucial for understanding the pharmacological effects of these compounds (Latosinska et al., 2014).

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-14-7-4-5-10-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-8-6-9-16(22)11-15/h6,8-9,11,14H,4-5,7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUUGHFESPDJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.